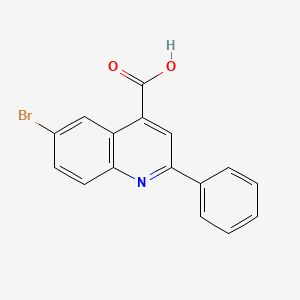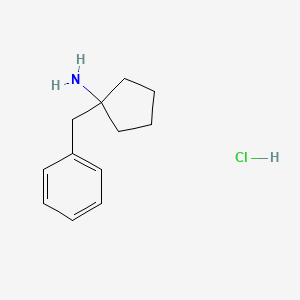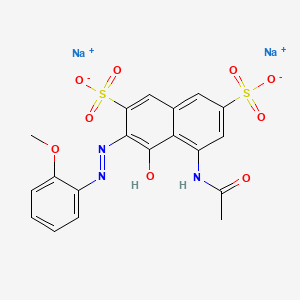
Pontacyl Carmine 2B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pontacyl Carmine 2B is a synthetic dye widely used in various fields of research and industry due to its unique physical and chemical properties. It is known for its vibrant violet color and is commonly used in textile dyeing, biological staining, and as a pH indicator.
Preparation Methods
The synthesis of Pontacyl Carmine 2B involves the diazotization of 2-aminobenzenesulfonic acid followed by coupling with 8-hydroxy-1-naphthoic acid. The resulting compound is then converted to the disodium salt form by treatment with sodium hydroxide. Industrial production methods typically involve large-scale batch processes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Pontacyl Carmine 2B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under acidic or basic conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using reducing agents like sodium dithionite, resulting in the formation of colorless leuco compounds.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pontacyl Carmine 2B has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Utilized in diagnostic assays and as a marker in various medical tests.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products.
Mechanism of Action
The mechanism by which Pontacyl Carmine 2B exerts its effects involves its ability to bind to specific molecular targets. In biological staining, it binds to cellular components, allowing for visualization under a microscope. The dye’s molecular structure allows it to interact with various substrates, leading to its widespread use in different applications .
Comparison with Similar Compounds
Pontacyl Carmine 2B can be compared with other similar compounds such as:
C.I. Acid Violet 19: Another synthetic dye with similar applications but different chemical properties.
C.I. Acid Violet 48: Known for its use in HPLC analysis and other analytical techniques.
C.I. Acid Violet 12, disodium salt is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
6625-46-3 |
|---|---|
Molecular Formula |
C19H17N3NaO9S2+ |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
sodium;5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H17N3O9S2.Na/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2;/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30);/q;+1 |
InChI Key |
DTMLUJSXQVSYJS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O.[Na+] |
Key on ui other cas no. |
6625-46-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


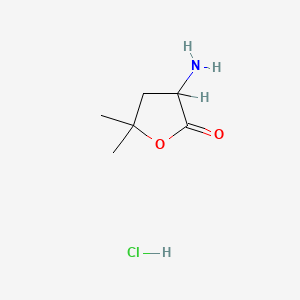
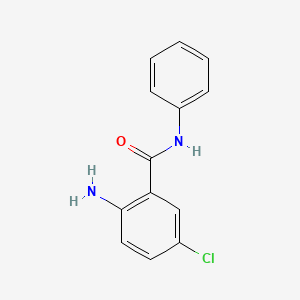
![Benzo[b]thiophene-3-aceticacid, 5-bromo-](/img/structure/B1266342.png)
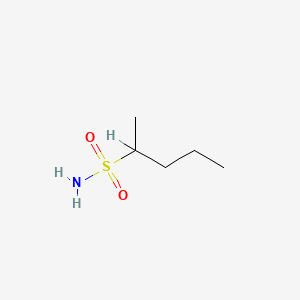

![3-[(2-Cyanoethyl)disulfanyl]propanenitrile](/img/structure/B1266346.png)





![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)
